N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride
Overview
Description
N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic core, which imparts significant stability and reactivity, making it an attractive candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride typically involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spirocyclic compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a high purity level.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. The use of readily available raw materials and efficient reaction conditions makes this method suitable for large-scale manufacturing. The process involves continuous monitoring of reaction parameters to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating their levels in the body . This interaction affects various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different biological activities.
1-oxa-8-azaspiro[4.5]decane: Shares the spirocyclic core but differs in functional groups and applications.
Uniqueness
N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride stands out due to its specific nitrophenyl group, which imparts unique reactivity and potential for diverse applications. Its ability to act as a potent FAAH inhibitor further distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5.ClH/c18-13(15-11-1-3-12(4-2-11)17(19)20)16-7-5-14(6-8-16)21-9-10-22-14;/h1-4H,5-10H2,(H,15,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCBJAKVPFVVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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